molecular formula C16H19NOS B2750424 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide CAS No. 2034470-37-4

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide

Cat. No.: B2750424
CAS No.: 2034470-37-4
M. Wt: 273.39
InChI Key: JSBYVCWSTASIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[PRODUCT DESCRIPTION PENDING VERIFICATION] N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide is a synthetic compound of interest in medicinal chemistry research. Its structure incorporates a benzothiophene scaffold, a motif found in compounds investigated for various biological activities . The molecule also features a cyclopropylacetamide group, which is a common element in pharmaceutical agents and can influence the compound's physicochemical properties and receptor binding affinity . Further research is required to fully elucidate this compound's specific mechanism of action, molecular targets, and potential applications in disease models. Researchers are encouraged to consult the primary scientific literature for the most current findings related to this chemical entity.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-11(17-16(18)9-12-6-7-12)8-13-10-19-15-5-3-2-4-14(13)15/h2-5,10-12H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBYVCWSTASIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide

The target molecule can be dissected into two primary fragments:

  • 1-(1-Benzothiophen-3-yl)propan-2-amine : A secondary amine bearing a benzothiophene moiety.
  • 2-Cyclopropylacetyl chloride : An activated derivative of 2-cyclopropylacetic acid.

Retrosynthetic disconnection at the amide bond suggests a convergent synthesis strategy involving:

  • Fragment 1 : Construction of the benzothiophene core followed by introduction of the propan-2-ylamine group.
  • Fragment 2 : Preparation of the cyclopropylacetyl electrophile.
  • Final Step : Amide bond formation between the two fragments.

Synthesis of 1-(1-Benzothiophen-3-yl)propan-2-amine

Benzothiophene Core Synthesis

Benzothiophene derivatives are typically synthesized via cyclization or cross-coupling reactions. A Gewald reaction or Friedel-Crafts alkylation is commonly employed to construct the thiophene ring:

Route A: Gewald Reaction

  • Condensation of 2-mercaptobenzaldehyde with cyanoacetate in the presence of sulfur and a base (e.g., morpholine).
  • Cyclization to form 3-aminobenzothiophene-2-carboxylate.
  • Decarboxylation and functionalization to yield 1-benzothiophen-3-ylmethanol.

Route B: Friedel-Crafts Alkylation

  • React benzothiophene with 3-chloropropane-1,2-diol in the presence of AlCl₃.
  • Reduction of the diol intermediate to 1-(1-benzothiophen-3-yl)propan-2-ol using LiAlH₄.
  • Conversion of the alcohol to the amine via a Gabriel synthesis or Mitsunobu reaction.
Table 1: Comparison of Benzothiophene Synthesis Routes
Method Reagents Yield (%) Limitations
Gewald Reaction Morpholine, S₈, AlCl₃ 60–70 Requires harsh conditions
Friedel-Crafts AlCl₃, 3-chloropropane-1,2-diol 50–65 Regioselectivity challenges

Introduction of the Propan-2-ylamine Group

The propan-2-ylamine side chain is introduced via nucleophilic substitution or reductive amination :

Step 1: Alkylation of Benzothiophen-3-ylmethanol

  • Convert 1-benzothiophen-3-ylmethanol to the corresponding bromide using PBr₃.
  • React with potassium phthalimide to form the phthalimide-protected amine.
  • Deprotect with hydrazine hydrate to yield 1-(1-benzothiophen-3-yl)propan-2-amine.

Alternative Route: Reductive Amination

  • Condense 1-benzothiophen-3-ylpropan-2-one with ammonium acetate and NaBH₃CN.
  • Isolate the amine via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Synthesis of 2-Cyclopropylacetyl Chloride

The electrophilic partner is prepared from 2-cyclopropylacetic acid:

Procedure

  • Dissolve 2-cyclopropylacetic acid (1.0 eq) in anhydrous dichloromethane.
  • Add thionyl chloride (1.2 eq) and catalytic DMF (1–2 drops).
  • Reflux at 40°C for 3 hours.
  • Remove excess SOCl₂ under reduced pressure to obtain 2-cyclopropylacetyl chloride (yield: 85–90%).

Amide Bond Formation

The final step couples the amine and acid chloride:

Protocol

  • Dissolve 1-(1-benzothiophen-3-yl)propan-2-amine (1.0 eq) in dry THF.
  • Add triethylamine (2.0 eq) as a base.
  • Slowly add 2-cyclopropylacetyl chloride (1.1 eq) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate 3:1).
Table 2: Optimization of Amide Coupling Conditions
Base Solvent Temperature (°C) Yield (%)
Triethylamine THF 25 75
Pyridine DCM 0 → 25 68
DMAP Acetonitrile 40 72

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

1-(1-Benzothiophen-3-yl)propan-2-amine

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.40–7.30 (m, 2H), 3.20–3.10 (m, 1H), 2.90–2.70 (m, 2H), 1.40 (d, J = 6.4 Hz, 3H).
  • HRMS : m/z calcd for C₁₁H₁₁NS [M+H]⁺: 190.0688; found: 190.0691.

This compound

  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.5 (C=O), 140.2 (C-S), 128.5–122.0 (aromatic Cs), 45.8 (CH₂), 38.2 (CH), 14.5 (cyclopropyl CH₂), 10.2 (cyclopropyl CH).
  • Melting Point : 112–114°C.

Challenges and Mitigation Strategies

  • Regioselectivity in Benzothiophene Functionalization : Friedel-Crafts alkylation may yield para-substituted by-products. Use directing groups (e.g., –OMe) to enhance ortho-selectivity.
  • Amine Oxidation : Protect the amine as a phthalimide during harsh reactions to prevent degradation.
  • Low Amide Coupling Yields : Employ coupling agents like HATU or EDCl/HOBt to activate the carboxylic acid instead of forming the acid chloride.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

Pharmacology

The compound's interaction with serotonin receptors positions it as a candidate for drug development aimed at treating mood disorders. Studies indicate that derivatives of benzothiophene exhibit significant binding affinity to these receptors, suggesting that modifications to the structure can enhance efficacy.

Anti-inflammatory Properties

Similar compounds have shown anti-inflammatory effects by inhibiting leukotriene production in human polymorphonuclear leukocytes (PMNs). This suggests that N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide may possess comparable properties, making it a potential candidate for developing anti-inflammatory drugs.

Chemical Synthesis

In synthetic organic chemistry, this compound can serve as a building block for creating more complex molecules. Its unique structural features allow for diverse modifications, which can lead to the discovery of new pharmaceuticals or agrochemicals.

Comparative Studies

A comparative analysis of this compound with other benzothiophene derivatives highlights its unique biological activities:

CompoundTarget ReceptorBinding Affinity (Ki)
This compound5-HT1AModerate
RaloxifeneEstrogen ReceptorHigh
Zileuton5-LipoxygenaseModerate

These findings indicate that while the compound shows moderate affinity for serotonin receptors, its distinct structure may confer unique biological activities compared to other known compounds.

Case Studies

Recent pharmacological studies have utilized animal models to evaluate the efficacy of similar compounds in reducing anxiety-like behaviors. These studies suggest potential therapeutic applications for this compound in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antifungal Agents

Imidazolylindol-propanol (): This compound, identified in fluorometric antifungal screening, shares a propanol backbone but replaces benzothiophene with an indole ring. Key differences include:

Feature Target Compound Imidazolylindol-propanol
Core Heterocycle Benzothiophene (sulfur-containing) Indole (nitrogen-containing)
Side Chain Cyclopropylacetamide Imidazole-propanol
Reported Activity Not available MIC = 0.001 µg/mL (Candida albicans)

The indole moiety in imidazolylindol-propanol enhances π-π stacking with fungal cytochrome P450 enzymes, while the benzothiophene in the target compound may improve lipophilicity and membrane penetration .

Formoterol Fumarate Intermediates ()

Formoterol intermediates, such as USP Formoterol Related Compound C and D, share a propan-2-ylamine backbone but differ in substituents:

Feature Target Compound Formoterol Intermediate C
Aromatic Group Benzothiophene 4-Methoxyphenyl
Functional Groups Cyclopropylacetamide Acetamide-hydroxyphenyl
Therapeutic Class Undetermined (structural hints: CNS) β2-Adrenergic agonist (respiratory)

The methoxyphenyl group in Formoterol intermediates optimizes β2-receptor binding, whereas the benzothiophene in the target compound may target serotonin or dopamine receptors. The cyclopropane ring in the target compound likely reduces metabolic degradation compared to Formoterol’s hydroxyl groups .

Methodological Considerations for Comparative Analysis

  • Crystallography : SHELX and OLEX2 enable precise structural determination of the target compound, critical for comparing bond lengths, angles, and packing modes with analogs .
  • Bioactivity Screening: Fluorometric assays (e.g., Alamar Blue test) could evaluate antifungal efficacy, as demonstrated for imidazolylindol-propanol .
  • Synthetic Routes : Similar propan-2-yl intermediates in Formoterol synthesis suggest scalable methods for acetamide functionalization .

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NSC_{14}H_{17}NS, with a molecular weight of approximately 231.36 g/mol. The structure features a benzothiophene moiety, which is known for its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Benzothiophene Moiety : Starting from a suitable thiophene derivative, the benzothiophene ring is constructed through cyclization reactions.
  • Attachment of the Propan-2-yl Group : This is achieved via alkylation reactions using alkyl halides under basic conditions.
  • Construction of the Cyclopropylacetamide Structure : The cyclopropyl group is introduced through specific cyclization techniques that allow for the formation of the desired acetamide linkage.

Anticancer Properties

Research has indicated that compounds containing benzothiophene structures exhibit anticancer activity. A study demonstrated that derivatives of benzothiophene can inhibit cell proliferation in various cancer cell lines, suggesting potential use in cancer therapy.

Antimicrobial Effects

This compound has shown promising antimicrobial properties. In vitro studies revealed that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anticancer Inhibits cell proliferation in cancer cell lines
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Anti-inflammatory Modulates inflammatory pathways

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiophene ring can significantly influence its potency and selectivity against specific biological targets. For instance, modifications to the cyclopropyl group may enhance its interaction with target enzymes or receptors involved in disease processes .

Q & A

Q. What are the optimal synthetic pathways for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide, and how can yield be maximized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of benzothiophene derivatives with propan-2-ylamine intermediates, followed by cyclopropane acetamide conjugation. Key parameters include:
  • Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity of the benzothiophene moiety .
  • Catalysts : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps.
    Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield (>75%). Monitor reaction progress using TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : ¹H/¹³C NMR to confirm cyclopropane proton environments (δ 0.5–1.5 ppm) and benzothiophene aromaticity (δ 7.0–8.5 ppm).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 314.12).
  • X-ray crystallography : Resolve stereochemistry using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with serotonin receptors (e.g., 5-HT1A) to resolve conflicting binding affinity data?

  • Methodological Answer : Address discrepancies via:
  • Radioligand displacement assays : Use [³H]-8-OH-DPAT as a tracer in HEK-293 cells expressing 5-HT1A. Compare IC₅₀ values across studies, ensuring consistent buffer pH (7.4) and temperature (25°C) .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to analyze binding poses. Validate with mutagenesis studies on receptor transmembrane domains.
  • Meta-analysis : Cross-reference data from PubChem and crystallographic databases, excluding low-resolution studies (<2.0 Å) .

Q. What experimental designs are recommended to assess hydrolytic stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH range : Test acidic (pH 2.0, HCl), neutral (pH 7.0, PBS), and alkaline (pH 10.0, NaOH) conditions at 37°C.
  • Sampling intervals : Analyze aliquots at 0, 24, 48, and 72 hours via HPLC (C18 column, 70:30 MeOH:H₂O).
  • Degradation products : Identify hydrolysis byproducts (e.g., free cyclopropane carboxylic acid) using LC-MS/MS .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in enzyme inhibition assays)?

  • Methodological Answer : Implement a systematic validation protocol:
  • Replicate conditions : Standardize enzyme sources (e.g., recombinant vs. tissue-derived), substrate concentrations, and incubation times.
  • Control normalization : Use internal controls (e.g., known inhibitors like ketanserin for 5-HT2A assays).
  • Data triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Methodological Considerations for Data Contradictions

  • Synthetic inconsistencies : Compare NMR spectra across batches to identify impurities (e.g., unreacted benzothiophene precursors). Use preparative HPLC for critical intermediates .
  • Crystallographic refinement : Address SHELX convergence issues (e.g., high R-factors) by optimizing data resolution and applying TWINABS for twinned crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.